molecular formula C12H19ClN2 B12001205 N'-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine CAS No. 5442-49-9

N'-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine

Cat. No.: B12001205
CAS No.: 5442-49-9
M. Wt: 226.74 g/mol
InChI Key: ZZKMDVYMXCIPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a diethyl-substituted ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine typically involves the reaction of 3-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by the addition of a base such as sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of phenols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Phenols and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine
  • N’-(3-Bromo-phenyl)-N,N-diethyl-ethane-1,2-diamine
  • N’-(4-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine

Uniqueness

N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is unique due to the specific positioning of the chloro group on the phenyl ring and the diethyl substitution on the ethane-1,2-diamine moiety. These structural features confer distinct chemical and biological properties, differentiating it from similar compounds.

This detailed overview provides a comprehensive understanding of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

5442-49-9

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C12H19ClN2/c1-3-15(4-2)9-8-14-12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9H2,1-2H3

InChI Key

ZZKMDVYMXCIPIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.